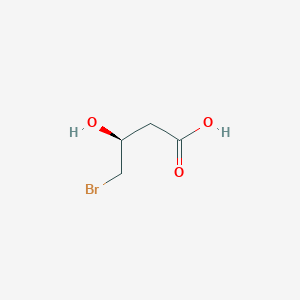

(3S)-4-bromo-3-hydroxybutanoic acid

Description

Stereochemical Significance in Organic Synthesis

The efficacy of many pharmaceutical and agrochemical products is intrinsically linked to their stereochemistry. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities. One enantiomer might be therapeutically active, while the other could be inactive or even harmful. This reality underscores the critical need for asymmetric synthesis, which aims to produce a single, desired enantiomer of a chiral compound. nih.govresearchgate.net

(3S)-4-bromo-3-hydroxybutanoic acid is significant precisely because it provides a pre-defined stereocenter at the C3 position. By starting with this enantiomerically pure building block, chemists can introduce new functional groups and build molecular complexity while retaining the initial stereochemical integrity. This strategy, known as the "chiral pool" approach, is a powerful method for ensuring the final product has the correct three-dimensional structure required for its intended biological function. researchgate.net The (S)-configuration at the C3 stereocenter is crucial for enantioselective interactions in subsequent reactions and dictates the stereochemistry of the final products.

Role in Chiral Building Block Design and Utilization

Chiral building blocks are fundamental components in the synthesis of enantiopure drugs and other specialty chemicals. nih.govsigmaaldrich.com this compound and its derivatives are prime examples of such building blocks, utilized in the synthesis of a range of important pharmaceutical intermediates.

For instance, esters of 4-bromo-3-hydroxybutanoic acid are key precursors for producing compounds like (R)-4-cyano-3-hydroxybutyric acid esters. google.com These cyanated derivatives are, in turn, crucial intermediates in the industrial synthesis of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs that includes atorvastatin. google.com The synthesis involves the substitution of the bromine atom with a cyanide group. Using the (S)-enantiomer of the bromo-acid derivative allows for the production of the corresponding (R)-enantiomer of the cyano-derivative, which is the required stereoisomer for the synthesis of these blockbuster drugs.

Furthermore, the acetylated form of the compound, (3S)-3-acetyloxy-4-bromobutanoic acid, serves as an intermediate in the synthesis of antiepileptic drugs like Levetiracetam, marketed as (S)-Keppra. The presence of both the bromine atom and the hydroxyl (or acetyloxy) group allows for sequential, site-selective reactions, enabling the construction of the target molecule's specific chiral architecture.

Overview of Research Trajectories for this compound

Research concerning this compound and its derivatives has largely focused on optimizing its synthesis and expanding its applications as a chiral building block.

Chemical Synthesis: Traditional chemical synthesis routes often begin with a readily available chiral precursor, such as (S)-3-hydroxybutanoic acid nih.gov or its esters. The synthesis involves the bromination of this precursor. A common method uses N-bromosuccinimide (NBS) to introduce the bromine atom at the C4 position. However, chemical routes can present challenges. For example, in the synthesis of 4-cyano-3-hydroxybutyrate from 4-bromo-3-hydroxybutyrate, the basic conditions created by the cyanide salt can lead to the formation of by-products that are difficult to separate from the desired product. google.com Protecting the hydroxyl group before the reaction with the cyanide is one strategy to mitigate these side reactions. google.com

Enzymatic Synthesis: To overcome the challenges associated with chemical synthesis, such as harsh reaction conditions and the formation of by-products, researchers have explored enzymatic methods. google.com Enzymes, such as lipases and hydrolases, can offer high stereoselectivity and operate under mild conditions. researchgate.net Patent literature describes enzymatic processes for preparing 4-substituted 3-hydroxybutyric acid derivatives, highlighting the commercial importance of developing cleaner, more efficient synthetic routes. google.com These enzymatic methods can improve yield and purity, making the production of chiral intermediates like this compound and its derivatives more economically and environmentally viable.

The ongoing research into both chemical and enzymatic pathways continues to refine the synthesis and expand the utility of this versatile chiral intermediate, solidifying its place in the toolbox of modern organic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7BrO3 |

|---|---|

Molecular Weight |

183.00 g/mol |

IUPAC Name |

(3S)-4-bromo-3-hydroxybutanoic acid |

InChI |

InChI=1S/C4H7BrO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8)/t3-/m0/s1 |

InChI Key |

WGNSGQNASYNCBU-VKHMYHEASA-N |

Isomeric SMILES |

C([C@@H](CBr)O)C(=O)O |

Canonical SMILES |

C(C(CBr)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3s 4 Bromo 3 Hydroxybutanoic Acid and Its Derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis is critical for producing (3S)-4-bromo-3-hydroxybutanoic acid in its desired stereoisomeric form. This is primarily achieved through two major routes: utilizing naturally occurring chiral molecules in what is known as the chiral pool approach, or employing enzymes that can catalyze stereospecific transformations.

Chiral pool synthesis is a foundational strategy in organic chemistry that leverages the inherent chirality of readily available natural products to serve as starting materials for complex chiral targets. numberanalytics.com This approach obviates the need for creating the chiral center from an achiral precursor, often simplifying the synthetic route and ensuring high enantiomeric purity. numberanalytics.com

Carbohydrates represent a vast and structurally diverse source of chirality, making them ideal starting materials for chiral pool synthesis. numberanalytics.com Their poly-functionalized and stereochemically rich structures can be chemically manipulated to yield a wide variety of chiral building blocks. elsevierpure.comresearchgate.net The synthesis of a C4 building block like this compound from a carbohydrate precursor involves a series of regio- and stereoselective transformations. These transformations typically include selective protection of hydroxyl groups, carbon-carbon bond cleavage or formation, and functional group interconversions to arrive at the target molecule.

The selection of an appropriate carbohydrate starting material is guided by principles such as Hanessian's "Rule of Five," which helps to retrospectively identify a suitable sugar precursor for a non-carbohydrate target by analyzing the spatial relationship of key atoms. scripps.edu For instance, a hexapyranose structure can be systematically broken down and modified through reactions like periodate (B1199274) cleavage and subsequent reduction or oxidation to yield shorter-chain chiral synthons. While direct synthesis pathways from common sugars to this compound are not prominently detailed in singular reports, the principles of carbohydrate chemistry allow for its conceptual design from precursors like 2-deoxy-D-ribose or other readily available monosaccharides through a sequence of controlled chemical steps.

L-(-)-Malic acid is an inexpensive and readily available C4 chiral building block derived from natural sources. magtech.com.cn Its structure, containing a hydroxyl group at the C2 position and two carboxylic acid functionalities, makes it a versatile precursor for a variety of chiral intermediates. magtech.com.cnresearchgate.net The synthesis of this compound from L-malic acid involves the strategic manipulation of these functional groups.

A plausible synthetic route involves the following key transformations:

Diesterification: Both carboxylic acid groups of L-malic acid are first protected, typically through esterification (e.g., with methanol (B129727) or ethanol) to prevent their interference in subsequent steps.

Selective Reduction: One of the ester groups must be selectively reduced to a primary alcohol. This can be achieved by converting the diester to a mono-acid mono-ester, followed by the selective reduction of the remaining carboxylic acid to an alcohol using reagents like borane (B79455) complexes. This establishes the 1,3-diol pattern after deprotection.

Protection and Functional Group Manipulation: The resulting diol's hydroxyl groups are differentially protected to allow for the selective transformation of the primary alcohol.

Bromination: The primary alcohol is then converted to a bromide, for instance, by using reagents like N-bromosuccinimide (NBS) or phosphorus tribromide (PBr₃).

Deprotection and Hydrolysis: Finally, removal of the protecting group on the secondary hydroxyl group and hydrolysis of the ester at C1 yields the target molecule, this compound. The stereochemistry at the C3 position is retained from the original C2 of L-malic acid.

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing superior enantioselectivity under mild reaction conditions. Enzymes, particularly ketoreductases, have been extensively explored for the asymmetric synthesis of chiral alcohols.

The most direct enzymatic route to this compound esters is the asymmetric reduction of a prochiral ketone, such as an alkyl 4-bromo-3-oxobutanoate. This reaction is catalyzed by ketoreductases (KREDs), also known as carbonyl reductases, which utilize a cofactor, typically NADPH or NADH, to deliver a hydride to the ketone carbonyl group.

A novel β-keto ester reductase (KER) isolated from Penicillium citrinum has been shown to be highly effective for this transformation. nih.gov This enzyme specifically reduces the keto group of methyl 4-bromo-3-oxobutanoate to the corresponding (S)-alcohol with excellent stereospecificity. nih.gov Similarly, reductases have been successfully applied to the reduction of related halo-ketones, such as ethyl 4-chloro-3-oxobutanoate, to yield the corresponding (S)-hydroxy ester, a key intermediate for various pharmaceuticals. nih.gov

| Enzyme/Strain | Substrate | Product | Stereoselectivity (ee) | Key Finding | Reference |

|---|---|---|---|---|---|

| Ketoreductase (KER) from Penicillium citrinum | Methyl 4-bromo-3-oxobutanoate | Methyl (S)-4-bromo-3-hydroxybutyrate | 97.9% | Enzyme requires NADPH and shows high specificity for β-keto esters. | nih.gov |

| Mutant Ketoreductase (MC135 from ChKRED20) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99.5% | A thermostabilized mutant allowed for rapid reduction (300 g/L substrate in 1h) at elevated temperatures (65 °C). | nih.gov |

Biocatalytic and Enzymatic Syntheses of this compound

Ketoreductase-Mediated Asymmetric Reduction of 4-bromo-3-oxobutyrate

Strain Engineering for Enhanced Productivity and Stereoselectivity (e.g., Escherichia coli transformants)

To make biocatalytic processes industrially viable, the productivity and stability of the enzymes must be maximized. A common strategy is to clone the gene encoding the desired ketoreductase and overexpress it in a robust and fast-growing host organism like Escherichia coli. nih.govnih.gov This allows for the high-level production of the enzyme.

Further enhancements can be achieved through strain engineering:

Directed Evolution: Techniques like error-prone PCR can be used to create libraries of mutant enzymes. These libraries are then screened for variants with improved properties, such as enhanced thermostability, activity, or cofactor specificity. nih.gov For example, a triple-mutant ketoreductase was developed that showed a 63% increase in activity and significantly greater stability at 65 °C compared to the wild type. nih.gov

Cofactor Regeneration: The high cost of cofactors like NADPH necessitates an in-situ regeneration system. This is often accomplished by co-expressing a second enzyme, such as glucose dehydrogenase (GDH), within the same E. coli cell. The GDH oxidizes a cheap co-substrate like glucose, which in turn reduces NADP+ back to NADPH, allowing the catalytic cycle to continue. nih.gov

By combining enzyme discovery, protein engineering, and metabolic engineering of the host strain, highly efficient and stereoselective production of this compound derivatives can be achieved. nih.govnih.gov

Chemical Synthetic Routes

While enzymatic methods offer high selectivity, chemical synthesis remains a fundamental approach for the production of this compound and its derivatives.

The direct bromination of butanoic acid derivatives is a potential chemical route. However, controlling the regioselectivity and stereoselectivity of the bromination of a simple butanoic acid backbone can be challenging. Often, this involves the use of specific brominating agents and reaction conditions to favor the formation of the desired 4-bromo-3-hydroxy isomer. The synthesis of related compounds, such as (2R,3S)-3-bromo-2-hydroxybutanoic acid, indicates the feasibility of such halogenation reactions on a butanoic acid scaffold.

A more controlled and common chemical approach is a multi-step synthesis starting from simpler, often chiral, precursors. savemyexams.com This strategy allows for the precise installation of the required functional groups and stereocenters. For example, a synthesis could commence with a chiral starting material that already possesses the desired stereochemistry at the C3 position. Subsequent chemical modifications would then introduce the bromine atom at the C4 position and the carboxylic acid group. A large-scale synthesis of the related compound (S)-3-(4-bromophenyl)butanoic acid has been demonstrated, starting from (4-bromophenyl)boronic acid and ethyl (E)-but-2-enoate, which highlights a multi-step chemical approach to a chiral bromo-substituted butanoic acid derivative. orgsyn.org This type of synthesis provides a high degree of control over the final product's structure and purity. orgsyn.org

Decarboxylative Halogenation Processes for Brominated Acids

Decarboxylative halogenation serves as a fundamental method for synthesizing organic halides from carboxylic acids. acs.orgnih.gov This process involves the cleavage of a carbon-carbon bond, releasing carbon dioxide and introducing a halogen atom. acs.orgnih.gov The most prominent example is the Hunsdiecker–Borodin reaction, which traditionally uses silver salts of carboxylic acids and a halogen, like bromine, to produce an alkyl bromide with one less carbon atom. wikipedia.orgbyjus.comtestbook.com

The reaction is believed to proceed through a radical mechanism. The silver salt of the carboxylic acid reacts with bromine to form an acyl hypobromite (B1234621) intermediate. This unstable intermediate undergoes homolytic cleavage to form a carboxyl radical and a bromine atom. The carboxyl radical then loses a molecule of carbon dioxide to form an alkyl radical, which subsequently reacts with the bromine atom to yield the final alkyl bromide product. wikipedia.orgalfa-chemistry.com Typically, the reaction is carried out in an inert solvent such as carbon tetrachloride (CCl₄). byjus.com

Table 1: Key Aspects of the Hunsdiecker Reaction

| Aspect | Description | Reference |

|---|---|---|

| Reactants | Silver salt of a carboxylic acid, Halogen (typically Br₂) | wikipedia.orgbyjus.com |

| Product | Organic halide with one carbon less than the starting acid | wikipedia.org |

| Byproducts | Carbon dioxide (CO₂), Silver halide (e.g., AgBr) | quora.com |

| Solvent | Commonly Carbon Tetrachloride (CCl₄) | byjus.com |

| Mechanism | Involves organic radical intermediates and decarboxylation | wikipedia.orgalfa-chemistry.com |

While the classic Hunsdiecker reaction is effective, several variations have been developed to improve its scope and convenience. The Kochi reaction, for instance, employs lead(IV) acetate (B1210297) and a lithium halide (like lithium bromide) to achieve the same transformation directly from the carboxylic acid without needing to pre-form the silver salt. wikipedia.org Other modifications use different reagents to generate the radical intermediate, expanding the reaction's applicability. alfa-chemistry.com

Notably for the synthesis of hydroxylated compounds, research has shown that unprotected β-hydroxy carboxylic acids can undergo halodecarboxylation, although the yields may be moderate. acs.org This indicates the potential applicability of such methods for precursors to molecules like this compound, though the presence of the hydroxyl group can sometimes lead to side reactions or require specific modifications of the standard protocols. acs.orgcdnsciencepub.comcdnsciencepub.com

Conversion from Related Chiral Butyrolactones (e.g., (S)-3-hydroxy-γ-butyrolactone)

A highly effective and stereospecific route to this compound and its esters involves the ring-opening of the chiral precursor, (S)-3-hydroxy-γ-butyrolactone. google.comgoogle.com This lactone is a valuable chiral building block, and its five-membered ring can be opened under specific conditions to yield the desired linear brominated hydroxy acid derivative while preserving the stereochemistry at the C3 position. researchgate.net

The key transformation is achieved by treating (S)-3-hydroxy-γ-butyrolactone with a hydrobromic acid (HBr) source. google.com To facilitate a clean and high-yield reaction, the process is often conducted in the presence of an alcohol, such as ethanol, which leads to the formation of the corresponding ethyl ester, ethyl (3S)-4-bromo-3-hydroxybutanoate. The reaction proceeds faster and more cleanly when an acylating agent is also present. google.com

Detailed studies have optimized this conversion. For example, a mixture of (S)-3-hydroxy-γ-butyrolactone, an acylating agent like acetic anhydride (B1165640) or acetyl chloride, and an ethanolic solution of hydrogen bromide are heated to achieve the ring-opening. The acylating agent likely activates the hydroxyl group, facilitating the nucleophilic attack by the bromide ion that opens the lactone ring. google.com

Table 2: Example Conditions for Ring-Opening of (S)-3-hydroxy-γ-butyrolactone

| Reagents | Solvent | Temperature | Duration | Product | Reference |

|---|---|---|---|---|---|

| (S)-3-hydroxy-γ-butyrolactone, HBr, Acetic Anhydride | Ethyl acetate / Ethanol | 50°C | 3 hours, then 5 hours after solvent exchange | Ethyl (3S)-4-bromo-3-hydroxybutanoate | google.com |

| (S)-3-hydroxy-γ-butyrolactone, HBr, Acetyl Chloride | Ethyl acetate / Ethanol | 50°C | 3 hours, then 5 hours after solvent exchange | Ethyl (3S)-4-bromo-3-hydroxybutanoate | google.com |

This method is particularly valuable as it provides an excellent intermediate for the synthesis of commercially significant products, including various pharmaceuticals. google.comchemicalbook.com The resulting ethyl (3S)-4-bromo-3-hydroxybutanoate can be used directly in subsequent synthetic steps or hydrolyzed if the free acid, this compound, is required.

Degradation and Valorization of Biopolymers (e.g., Poly-3-hydroxybutyrate) for Brominated Derivatives

The valorization of biopolymers represents a sustainable approach to producing valuable chemical feedstocks. esf.eduresearchgate.net Poly-3-hydroxybutyrate (PHB), a biodegradable polyester (B1180765) produced by various microorganisms, can be chemically degraded to yield useful monomers. researchgate.netnih.gov Recent research has demonstrated that controlled thermochemical degradation of PHB can be a viable route to obtaining brominated derivatives like 3-bromobutyric acid. researchgate.net

This process involves heating high-molecular-weight PHB in specific halogenated organic solvents. When PHB is degraded in solvents like bromoform (B151600) or tetrabromoethane at elevated temperatures, the polymer chain undergoes scission. researchgate.net This degradation results in the formation of oligomers with C-terminal 3-bromobutyric acid residues, alongside crotonic acid residues which are formed via an elimination pathway. researchgate.net The reaction is presumed to follow an E1 elimination mechanism involving a carbocation intermediate. researchgate.net

The efficiency of brominated derivative formation is dependent on the reaction conditions, particularly the solvent and temperature. Studies have shown that degradation in bromoform or tetrabromoethane at 100°C can yield a significant percentage of 3-bromobutyric acid residues. researchgate.net

Table 3: Products from Thermochemical Degradation of PHB

| Solvent | Temperature | Duration | Primary Products Identified (as methyl esters after methanolysis) | Brominated Product Yield | Reference |

|---|---|---|---|---|---|

| Bromoform | 100°C | 48 h | Methyl 3-bromobutyrate, Methyl crotonate, Methyl 3-hydroxybutyrate | 61–68% | researchgate.net |

| Bromoform | 145°C | 24 h | Methyl 3-bromobutyrate, Methyl crotonate, Methyl 3-hydroxybutyrate | 29–54% | researchgate.net |

| Tetrabromoethane | 100°C | 48 h | Methyl 3-bromobutyrate, Methyl crotonate, Methyl 3-hydroxybutyrate | 61–68% | researchgate.net |

| Tetrabromoethane | 145°C | 24 h | Methyl 3-bromobutyrate, Methyl crotonate, Methyl 3-hydroxybutyrate | 29–54% | researchgate.net |

| Dimethylformamide (DMF) | 100°C | 6 h | Methyl crotonate, Methyl 3-hydroxybutyrate | Not formed | researchgate.net |

This degradation pathway provides a method for converting a renewable biopolymer into functionalized chemical building blocks. The resulting 3-bromobutyric acid is a structural isomer of the target compound's backbone and serves as a valuable intermediate for further chemical synthesis. This approach aligns with the principles of a circular bioeconomy, transforming a potential waste stream into higher-value chemical products. esf.edu

Reactivity and Mechanistic Investigations of 3s 4 Bromo 3 Hydroxybutanoic Acid

Chemical Transformations of the Bromine Moiety

The bromine atom, being a good leaving group, is the primary site for nucleophilic substitution and elimination reactions.

The electrophilic carbon atom attached to the bromine is susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at the C-4 position.

A significant application of (3S)-4-bromo-3-hydroxybutanoic acid and its esters is in the synthesis of chiral 4-cyano-3-hydroxybutanoates. These cyanated products are valuable intermediates in the production of pharmaceuticals, such as the cholesterol-lowering drug atorvastatin. researchgate.net The reaction involves the displacement of the bromide ion by a cyanide ion, typically from a salt like sodium cyanide or potassium cyanide.

A method starting from ethyl (S)-4-chloro-3-hydroxybutyrate, a related halo-hydroxy ester, employs an immobilized halohydrin dehalogenase as a catalyst for the reaction with a cyanide salt. This enzymatic approach is noted for its high yield (over 91%) and high enantiomeric excess (e.e. value of 99%), along with a simpler workup process. google.com Although the starting material is chlorinated instead of brominated, the principle of nucleophilic substitution by cyanide remains the same.

Table 1: Examples of Cyanation Reactions for Chiral Cyano-Hydroxybutyrates

| Starting Material | Reagents/Catalyst | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

| L-(-)-malic acid derivative | 1. Esterification 2. Reduction 3. Bromination 4. Cyanation | (R)-4-cyano-3-hydroxybutyric acid ethyl ester | 56.7% (overall) | Not specified | researchgate.net |

| Ethyl (S)-4-chloro-3-hydroxybutyrate | Immobilized halohydrin dehalogenase, cyanide salt | (R)-4-cyano-3-hydroxybutyrate | >91% | 99% | google.com |

While this compound itself does not undergo ring-opening, its derivatives can be precursors to strained heterocyclic rings like azetidines. These strained rings are then susceptible to nucleophilic ring-opening reactions. researchgate.net For instance, derivatives of azetidine-2-carboxylic acid can be opened by nucleophiles like halide ions to form γ-amino acid derivatives. researchgate.net The regioselectivity of the ring-opening is a key aspect of these reactions, often influenced by the substituents on the ring and the nature of the nucleophile. researchgate.netresearchgate.net

The presence of a hydrogen atom on the carbon adjacent to the bromine-bearing carbon allows for elimination reactions, typically under basic conditions, to form unsaturated derivatives. This process involves the removal of HBr and the formation of a carbon-carbon double bond. The specific regio- and stereochemical outcome of the elimination (e.g., formation of E or Z isomers, or migration of the double bond) depends on the reaction conditions and the substrate's stereochemistry.

Nucleophilic Substitution Reactions

Chemical Transformations of the Hydroxyl Group

The hydroxyl group in this compound is a versatile functional group that can undergo various transformations, most notably esterification.

The carboxylic acid moiety of this compound can be readily esterified under standard conditions, typically by reaction with an alcohol in the presence of an acid catalyst. This transformation is often one of the initial steps in a synthetic sequence to protect the carboxylic acid and to modify the solubility and reactivity of the molecule. researchgate.netcymitquimica.com For example, the synthesis of ethyl (3S)-4-bromo-3-hydroxybutanoate is a common step before subsequent reactions at the bromine or hydroxyl position. cymitquimica.compschemicals.com

The hydroxyl group itself can also be esterified, for instance, through acylation with an acyl chloride or an acid anhydride (B1165640). This is often done to protect the hydroxyl group during subsequent chemical transformations. For example, (3S)-3-acetyloxy-4-bromobutanoic acid is a derivative where the hydroxyl group has been converted to an acetate (B1210297) ester. This protection strategy is crucial when reactions that are incompatible with a free hydroxyl group are planned.

Table 2: Examples of Esterification Reactions

| Starting Material | Reagent | Product | Purpose |

| This compound | Ethanol, acid catalyst | Ethyl (3S)-4-bromo-3-hydroxybutanoate | Protection of carboxylic acid, modification of solubility |

| This compound | Acetic anhydride, pyridine | (3S)-3-acetyloxy-4-bromobutanoic acid | Protection of hydroxyl group |

Oxidation Reactions

The secondary alcohol moiety in this compound is susceptible to oxidation to the corresponding ketone, (S)-4-bromo-3-oxobutanoic acid. The choice of oxidizing agent is crucial to ensure selectivity and avoid over-oxidation or side reactions involving the other functional groups. While specific studies on the oxidation of this compound are not extensively documented in readily available literature, the oxidation of secondary alcohols is a well-established transformation in organic chemistry.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), and Swern and Dess-Martin periodinane oxidations. These reagents are known for their mild conditions, which are often necessary to prevent unwanted side reactions. For instance, the use of a strong oxidant like potassium permanganate (B83412) under harsh conditions could lead to cleavage of the carbon-carbon backbone.

The table below outlines plausible oxidation reactions for this compound based on general knowledge of secondary alcohol oxidation. It is important to note that the yields and specific reaction conditions would require experimental validation for this particular substrate.

| Oxidizing Agent | Proposed Product | Potential Advantages | Potential Challenges |

| Pyridinium Chlorochromate (PCC) | (S)-4-bromo-3-oxobutanoic acid | Mild conditions, selective for alcohol oxidation. | Stoichiometric amounts of chromium reagent are required. |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | (S)-4-bromo-3-oxobutanoic acid | Avoids heavy metals, mild conditions. | Requires low temperatures and careful handling of reagents. |

| Dess-Martin Periodinane (DMP) | (S)-4-bromo-3-oxobutanoic acid | Mild, neutral conditions, high yields are common. | The reagent is relatively expensive. |

| TEMPO-mediated oxidation | (S)-4-bromo-3-oxobutanoic acid | Catalytic, environmentally benign co-oxidants can be used. | Optimization of reaction conditions may be necessary. |

Reaction Pathways and Stereochemical Control

The stereochemistry of this compound plays a pivotal role in its reactivity, often directing the outcome of chemical transformations to yield specific stereoisomers of the products.

Influence of Functional Groups on Reactivity

The reactivity of this compound is a direct consequence of the electronic and steric properties of its constituent functional groups and their relative positions.

The hydroxyl group at the C3 position is a nucleophile and can also be oxidized to a ketone. Its presence is key to many of the stereospecific transformations of the molecule.

The bromine atom at the C4 position is a good leaving group in nucleophilic substitution reactions. Its reactivity is influenced by the neighboring hydroxyl and carboxylic acid groups.

The proximity of the electron-withdrawing bromine atom can increase the acidity of the carboxylic acid protons. Conversely, the electron-withdrawing inductive effect of the carboxylic acid and hydroxyl groups can influence the reactivity of the C-Br bond.

Stereospecific Transformations of this compound

The chiral nature of this compound allows for its use in the synthesis of other chiral molecules with a high degree of stereochemical control. Key transformations include intramolecular cyclizations to form lactones.

One significant stereospecific reaction is the intramolecular cyclization to form a β-lactone. Under basic conditions, the carboxylate, formed by deprotonation of the carboxylic acid, can act as an internal nucleophile, displacing the bromide ion at the C4 position. This intramolecular SN2 reaction proceeds with inversion of configuration at the C4 center, leading to the formation of a chiral β-lactone.

Another important transformation is the formation of γ-butyrolactones . For instance, enzymatic or chemo-enzymatic methods have been developed for the synthesis of chiral 3-hydroxy-γ-butyrolactones. nih.govnih.govresearchgate.net While not directly starting from this compound in the cited literature, the principle of intramolecular cyclization of a 3-hydroxy acid derivative is a key step. In the case of this compound, a potential pathway to a γ-lactone could involve initial reduction of the carboxylic acid to a primary alcohol, followed by intramolecular etherification where the C3-hydroxyl group displaces the C4-bromide. However, a more direct route involves the participation of the existing functional groups. For example, treatment with a base could induce an intramolecular displacement of the bromide by the hydroxyl group to form a chiral epoxide, which could then be further transformed.

The synthesis of γ-bromo-β-lactones from β,γ-unsaturated carboxylic acids via bromolactonization has been reported. chem-station.com This highlights a potential pathway where a related unsaturated precursor could be used to generate a bromo-lactone structure with controlled stereochemistry.

The following table summarizes potential stereospecific transformations of this compound, outlining the key reagents and expected stereochemical outcomes.

| Reaction Type | Reagents/Conditions | Major Product | Stereochemical Outcome |

| Intramolecular Cyclization (β-lactone formation) | Base (e.g., NaH, K2CO3) | (S)-3-carboxymethyl-oxetan-2-one (a β-lactone) | Inversion of configuration at C4. |

| Intramolecular Cyclization (γ-lactone formation) | Requires prior functional group manipulation (e.g., reduction of COOH) | (S)-3-hydroxy-γ-butyrolactone | Retention of configuration at C3. |

| Epoxidation | Base (e.g., NaOH) | (2S)-oxirane-2-carboxylic acid, 3-bromo- | Inversion of configuration at C3 and C4, forming a trans-epoxide. |

These transformations underscore the utility of this compound as a versatile chiral starting material for the synthesis of a variety of stereochemically defined target molecules.

Applications of 3s 4 Bromo 3 Hydroxybutanoic Acid As a Chiral Synthon

Precursor in Natural Product Synthesis

The unique structural features of (3S)-4-bromo-3-hydroxybutanoic acid make it an attractive starting material for the total synthesis of various natural products. Its stereochemistry can be transferred to the target molecule, avoiding the need for asymmetric synthesis or chiral resolution at later stages. For instance, it has been utilized in the synthesis of sesquiterpene lactones, a class of natural products known for their diverse biological activities. mdpi.com The synthesis of natural (-)-antrocin and its enantiomer has been achieved using stereoselective reactions where a chiral starting material is crucial. mdpi.com

Carbohydrates have also been extensively used as chiral sources for the enantiospecific synthesis of a wide array of bioactive natural products, including antibiotics and glycosidase inhibitors. nih.gov The development of practical syntheses for medicinally useful compounds often relies on the availability of such versatile chiral precursors. nih.gov

Building Block for Pharmaceutical Intermediates

The utility of this compound extends significantly into the pharmaceutical industry, where it serves as a critical intermediate for the synthesis of various drug classes.

This compound is a key precursor for the synthesis of the side chains of HMG-CoA reductase inhibitors, commonly known as statins. These drugs are widely used to lower cholesterol levels. A crucial intermediate in the synthesis of many statins is (R)-4-cyano-3-hydroxybutyric acid ethyl ester.

The following table summarizes different synthetic approaches to (R)-4-cyano-3-hydroxybutyric acid ethyl ester:

| Starting Material | Key Steps | Catalyst/Reagent | Overall Yield (%) | Reference |

| Ethyl (S)-4-chloro-3-hydroxybutanoate | Cyanation | Halohydrin dehalogenase | 85 | rsc.org |

| L-(-)-malic acid | Esterification, reduction, bromination, cyanation | Not specified | 56.7 | researchgate.net |

| Epoxybutyrate | Hydrolytic kinetic resolution, cyanation | Salen catalyst | Not specified | google.com |

These methods highlight the importance of developing efficient and scalable processes for producing key pharmaceutical intermediates.

This compound and its derivatives are valuable for synthesizing analogues of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. These analogues are investigated for their potential as neuroregulators. For example, the enantiomers of 4-amino-3-hydroxybutanoic acid (GABOB) have been shown to act as full agonists at human recombinant ρ1 GABA(C) receptors. nih.gov The stereochemistry at the 3-position is crucial for the biological activity and selectivity towards different GABA receptor subtypes. nih.gov

Research has also focused on the synthesis of other GABA derivatives, such as (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acid, which have been studied as selective inactivators of GABA aminotransferase, an enzyme involved in GABA metabolism. nih.gov The introduction of different substituents on the GABA backbone allows for the fine-tuning of their pharmacological properties.

The conversion of this compound to chiral epoxides represents another significant application. Chiral epoxides are versatile intermediates in organic synthesis. Specifically, it can be a precursor to (R)-3,4-epoxybutyric acid. A process for preparing chiral 3,4-epoxybutyric acid involves the ring-opening of a chiral lactone followed by epoxidation with an inversion of the stereocenter. google.com This transformation is typically achieved by treating a derivative, such as (S)-4-hydroxy-3-methanesulfonyl hydroxybutyric acid, with a base. google.com

Intermediate for Agrochemical Development

The structural motifs present in this compound are also relevant to the development of new agrochemicals. While specific examples directly utilizing this compound are less documented in publicly available literature, the underlying chiral hydroxy acid structure is a common feature in many biologically active molecules used in agriculture. The principles of chirality and stereochemistry are crucial in designing modern pesticides and herbicides to enhance efficacy and reduce off-target effects.

Synthesis of Other Chiral Fine Chemicals and Derivatives

Beyond the applications in natural products, pharmaceuticals, and agrochemicals, this compound serves as a starting material for a variety of other chiral fine chemicals. Its functional groups can be manipulated to introduce a wide range of other functionalities, leading to a diverse array of chiral building blocks. For example, enantiopure (S)-3-hydroxy-γ-butyrolactone and its related C3-C4 chemicals are important targets as chiral building blocks. researchgate.net These compounds are valuable for the synthesis of various chiral pharmaceuticals and nutraceuticals. researchgate.net

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules and has been applied to study the mechanisms of reactions involving compounds analogous to (3S)-4-bromo-3-hydroxybutanoic acid. DFT calculations can elucidate the pathways of chemical transformations, such as nucleophilic substitution or elimination reactions, which are characteristic of haloalkanes.

For instance, DFT studies on the reactivity of bromo-substituted organic compounds reveal the influence of substituents on reaction barriers. In reactions of trivalent phosphorus derivatives with polyhaloalkanes, DFT calculations at the B3LYP/6-311G(d,p) level have shown that the trivalent organophosphorus compounds act as nucleophiles, while the polyhaloalkanes are the electrophiles. researchgate.net These studies have also demonstrated that the kinetic and thermodynamic products result from the nucleophilic attack of the phosphorus atom on a halogen, a finding that aligns well with experimental observations. researchgate.net

A hypothetical DFT study on the intramolecular cyclization of this compound to form an epoxide, a reaction catalyzed by halohydrin dehalogenases, would involve modeling the deprotonation of the hydroxyl group followed by nucleophilic attack on the carbon-bromine bond. DFT calculations could predict the feasibility of this reaction and the structure of the corresponding transition state.

To provide a clearer picture of the types of data generated in such studies, the following table presents hypothetical results from a DFT calculation on a related reaction.

| Reaction Parameter | Calculated Value (kcal/mol) | Description |

| Activation Energy (Ea) | 15.2 | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Energy (ΔEr) | -5.8 | The overall energy change of the reaction. A negative value indicates an exothermic reaction. |

| Transition State Geometry | Trigonal bipyramidal | The arrangement of atoms at the highest point of the reaction energy profile. |

| Data is hypothetical and for illustrative purposes only. |

Møller-Plesset Perturbation Theory (MP2) Calculations

Møller-Plesset perturbation theory is a post-Hartree-Fock ab initio method used to account for electron correlation. MP2, the second-order level of this theory, is often employed to obtain more accurate energies and geometries than DFT for certain systems, particularly where dispersion interactions are significant.

In studies of bromo-organic compounds, MP2 calculations can provide valuable benchmarks. For example, in the study of fluorinated bromobenzenes complexed with acetone, MP2 potential energy curves were used to investigate halogen bonding interactions. researchgate.net These calculations can accurately describe the non-covalent interactions that are crucial for understanding molecular recognition and self-assembly.

For this compound, MP2 calculations could be used to refine the geometries and energies of its various conformers, providing a more accurate picture of their relative stabilities. Furthermore, MP2 is valuable for calculating reaction energies and barriers, often providing results that are in good agreement with experimental data. A comparison of DFT and MP2 methods for the anharmonic vibrational spectroscopy of organic molecules has shown that MP2 often yields the most accurate vibrational frequencies. huji.ac.il

The table below illustrates the kind of comparative data that could be generated from MP2 and DFT calculations for a property like the rotational barrier of the C-C bond in a related hydroxy acid.

| Computational Method | Basis Set | Rotational Barrier (kcal/mol) |

| B3LYP | 6-311+G(d,p) | 4.8 |

| MP2 | 6-311+G(d,p) | 5.3 |

| Experimental | - | 5.1 |

| Data is for a representative molecule and for illustrative purposes only. |

Conformational Analysis and Stability Studies

The biological activity and reactivity of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and their relative energies. Due to the flexible nature of the butanoic acid chain and the presence of multiple rotatable bonds, this molecule can adopt several conformations.

Computational studies on similar molecules, such as (R)-3-hydroxybutanoic acid oligomers, have shown that in non-polar solvents, a gauche conformation is predominant due to the formation of an intramolecular hydrogen bond between the hydroxyl and carbonyl groups. nih.gov In polar solvents, however, more extended (trans) conformations become more populated. nih.gov For this compound, a key interaction would be the intramolecular hydrogen bond between the hydroxyl group at C3 and the carbonyl group of the carboxylic acid. The bromine atom would also influence the conformational preference through steric and electrostatic interactions.

DFT and MP2 methods are well-suited for these studies. A typical approach involves a systematic search of the conformational space by rotating the single bonds and then optimizing the geometry of each potential conformer. The relative energies of the optimized structures are then used to determine the Boltzmann distribution of conformers at a given temperature.

The following table summarizes the expected major conformers and their relative stabilities based on studies of analogous compounds.

| Conformer | Dihedral Angle (HO-C3-C2-C1) | Key Intramolecular Interaction | Relative Stability |

| Syn | ~0° | O-H•••O=C hydrogen bond | Most stable in gas phase/non-polar solvents |

| Anti | ~180° | Extended chain | More stable in polar solvents |

| Gauche | ~60° | - | Intermediate stability |

| Conformational descriptions are based on general principles for hydroxy carboxylic acids. ic.ac.uknih.gov |

Investigation of Transition States and Activation Parameters

Understanding the transition state of a reaction is fundamental to understanding its kinetics. Computational chemistry allows for the detailed investigation of these fleeting structures, which are at the peak of the energy profile connecting reactants and products. By locating the transition state geometry and calculating its energy, key activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined.

For this compound, a likely reaction to be studied is the nucleophilic substitution at the C4 position. The transition state for an SN2 reaction would feature a pentacoordinate carbon atom, with the nucleophile and the leaving bromide ion positioned on opposite sides. acs.orgopenstax.org Computational methods like DFT and MP2 can be used to optimize the geometry of this transition state and calculate its vibrational frequencies to confirm that it is a true saddle point on the potential energy surface.

In the context of enzymatic reactions, such as those catalyzed by halohydrin dehalogenases, computational studies can model the transition state within the enzyme's active site. nih.govresearchgate.net These calculations can reveal how the enzyme stabilizes the transition state, thereby lowering the activation energy and accelerating the reaction. For example, the mechanism of epoxide ring-opening in halohydrin dehalogenase HheC has been investigated using quantum mechanics (QM) cluster models. acs.org

The table below provides an example of calculated activation parameters for a hypothetical SN2 reaction of a bromoalkane.

| Activation Parameter | Calculated Value | Unit |

| Activation Energy (Ea) | 18.5 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 17.9 | kcal/mol |

| Entropy of Activation (ΔS‡) | -15.2 | cal/(mol·K) |

| Data is hypothetical and for illustrative purposes. |

Molecular Modeling of Enzyme-Substrate Interactions in Biocatalysis

This compound is closely related to substrates used in biocatalysis. For example, the enzymatic reduction of ethyl 4-bromo-3-oxobutanoate to ethyl (S)-4-bromo-3-hydroxybutyrate is a key step in the synthesis of various pharmaceuticals. Enzymes such as β-keto ester reductases from Penicillium citrinum and alcohol dehydrogenases from Leifsonia sp. have been identified to catalyze this reaction with high stereospecificity.

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for understanding how these enzymes recognize their substrates and catalyze the reaction. Docking studies can predict the binding mode of the substrate in the enzyme's active site, identifying key amino acid residues involved in binding and catalysis.

For instance, modeling the interaction of ethyl 4-bromo-3-oxobutanoate with a β-keto ester reductase would likely show the carbonyl group positioned near the NADPH cofactor and a catalytic tyrosine or serine residue. The bromine atom would occupy a specific pocket within the active site, and its interactions would influence the substrate's orientation and reactivity. MD simulations can then be used to study the dynamic behavior of the enzyme-substrate complex, providing insights into the conformational changes that occur during the catalytic cycle.

Protein engineering studies on the Leifsonia alcohol dehydrogenase have successfully improved its thermostability and catalytic efficiency by modifying residues at the subunit interfaces, demonstrating the practical application of insights gained from molecular modeling. rsc.org

The following table summarizes the key interactions that would be expected in the active site of a reductase with a substrate like ethyl 4-bromo-3-oxobutanoate.

| Interacting Residue (Hypothetical) | Type of Interaction | Role in Catalysis |

| Tyrosine | Hydrogen bonding with carbonyl oxygen | Stabilization of the transition state; proton donor |

| Serine | Hydrogen bonding with carbonyl oxygen | Substrate positioning |

| Aspartate/Glutamate | Electrostatic interaction | Orientation of the cofactor |

| Hydrophobic Pocket | van der Waals interactions with the ethyl and bromo-methyl groups | Substrate binding and specificity |

| Interactions are based on known mechanisms of short-chain dehydrogenases/reductases. nih.gov |

Future Directions and Emerging Research Areas

Development of Novel Green Chemistry Approaches for Synthesis

The pursuit of more sustainable chemical manufacturing has spurred the development of green synthetic routes to (3S)-4-bromo-3-hydroxybutanoic acid and its derivatives. These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency. Key areas of development include:

Asymmetric Catalysis: Moving away from stoichiometric chiral auxiliaries, researchers are focusing on catalytic asymmetric methods. For instance, the principles used in the rhodium-catalyzed asymmetric conjugate addition (RCAA) to generate related chiral β-substituted carboxylic acids can be adapted. orgsyn.org Such methods offer high enantioselectivity with low catalyst loading, significantly reducing waste.

Alternative Solvents and Reagents: Traditional syntheses may involve toxic solvents and harsh reagents. Future methodologies will likely incorporate benign alternatives. For example, replacing toxic reagents like triphenylphosphine, used in reactions such as the Appel reaction for halogenation, with two-step procedures like tosylation followed by iodination, can limit the generation of hazardous waste. nih.gov The exploration of mechanochemical methods, which reduce or eliminate the need for bulk solvents, also presents a promising green alternative. nih.gov

Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable starting materials. Research into converting biomass-derived platform molecules, such as levoglucosenone, into chiral hydroxy acids showcases a potential pathway to reduce reliance on petrochemical feedstocks. nih.gov While not yet applied directly to this compound, these strategies provide a blueprint for future green syntheses.

The table below summarizes some green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Catalysis | Utilization of asymmetric catalysts (e.g., Rh-BINAP) to induce chirality, replacing stoichiometric chiral reagents. |

| Safer Solvents & Auxiliaries | Replacement of hazardous solvents with water or recyclable alternatives like benzyl (B1604629) alcohol; avoiding toxic reagents like triphenylphosphine. nih.gov |

| Design for Energy Efficiency | Development of catalytic processes that operate at or near ambient temperature and pressure. orgsyn.org |

| Use of Renewable Feedstocks | Future potential to derive starting materials from biomass, following pathways developed for other hydroxy fatty acids. nih.gov |

Exploration of New Biocatalytic Systems and Enzyme Engineering

Biocatalysis offers a powerful and inherently green approach to the synthesis of chiral compounds, providing high selectivity under mild reaction conditions. frontiersin.org The enzymatic production of (S)-4-bromo-3-hydroxybutyrate esters, precursors to the target acid, has been a significant area of research. nih.gov

Recent advances have focused on identifying and optimizing enzymes for the stereoselective reduction of the corresponding β-keto ester. For example, a β-keto ester reductase (KER) from Penicillium citrinum and an alcohol dehydrogenase from a Leifsonia sp. have been successfully expressed in Escherichia coli to produce methyl (S)-4-bromo-3-hydroxybutyrate with high optical purity. nih.gov However, the toxicity of bromide to some biocatalytic systems remains a challenge. nih.gov

To overcome these limitations, enzyme engineering is being employed. Techniques such as directed evolution and rational redesign are used to create enzyme variants with improved properties. nih.govnih.gov Key targets for engineering include:

Enhanced Thermostability: Improving the enzyme's stability at higher temperatures can increase reaction rates and facilitate industrial-scale production.

Improved Enantioselectivity: Fine-tuning the enzyme's active site can lead to even higher enantiomeric excess of the desired product.

Increased Substrate Tolerance: Modifying enzymes to better tolerate substrates and products, including the bromide ion, is crucial for efficient bioprocesses. nih.gov

Cofactor Specificity: Engineering enzymes to utilize non-native cofactors can improve the economic viability of the process. nih.gov

The table below highlights some enzymes and engineering strategies relevant to the synthesis of this compound precursors.

| Enzyme/System | Source Organism | Engineering Strategy | Improvement |

| β-keto ester reductase (KER) | Penicillium citrinum | Error-prone PCR-based random mutagenesis | Improved thermostability and enantioselectivity. nih.gov |

| Alcohol dehydrogenase | Leifsonia sp. | Expression in E. coli | High productivity of methyl (S)-4-bromo-3-hydroxybutyrate. nih.gov |

| Reductive Aminase (for analogous syntheses) | Streptomyces purpureus | Directed evolution (80+ IREDs screened) | Over 200-fold improvement in enzyme performance for a key intermediate synthesis. nih.gov |

Untapped Synthetic Utilities of this compound in Complex Molecule Construction

Beyond its established use in the synthesis of statins, the unique structural features of this compound make it a versatile chiral building block for a wide range of complex molecules. Its bifunctional nature, possessing both a carboxylic acid and a stereodefined β-hydroxy group, along with a reactive bromine atom, allows for diverse synthetic transformations.

Emerging research points to its potential in the stereoselective synthesis of:

Unnatural Amino Acids: The core structure can be elaborated to form complex and unusual amino acids, which are components of bioactive natural products and peptidomimetics. For example, synthetic strategies used to produce (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid could be adapted, using the chiral center of the bromo-hydroxy acid as a starting point. elsevierpure.com

Bioactive Peptides and Analogues: The acid can be incorporated into peptide chains to introduce conformational constraints or new functionalities. The synthesis of cyclic enkephalin analogues containing similar β-hydroxy acid motifs demonstrates the utility of these building blocks in medicinal chemistry. nih.gov

Polyketide Natural Products: Many polyketides feature chiral β-hydroxy acid units. This compound can serve as a starting material for the iterative synthesis of complex polyketide chains.

Functionalized Polymers: The synthesis of functionalized poly(3-hydroxybutanoic acid) (PHB) and its copolymers via ring-opening polymerization of related lactones suggests that derivatives of this compound could be used to create novel biodegradable polymers with tailored properties.

The bromine atom provides a handle for further functionalization through substitution reactions with various nucleophiles, such as amines, thiols, and azides, greatly expanding its synthetic potential. researchgate.net

Advanced Computational Studies for Reaction Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity, designing novel reactions, and optimizing existing processes. researchgate.net For this compound, computational studies can provide valuable insights into several key areas:

Reaction Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of synthetic transformations, identifying transition states and intermediates. This can help in understanding the stereochemical outcome of reactions and in designing catalysts that favor the desired product.

Spectroscopic Analysis: Theoretical calculations of NMR and IR spectra can aid in the structural characterization of intermediates and products, complementing experimental data. biointerfaceresearch.comresearchgate.net

Prediction of Reactivity: By calculating molecular properties such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and various reactivity descriptors, computational models can predict the most likely sites for nucleophilic or electrophilic attack. researchgate.netasianpubs.org This information is crucial for planning synthetic routes and avoiding unwanted side reactions.

Enzyme-Substrate Interactions: In the context of biocatalysis, molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can model the binding of this compound precursors within an enzyme's active site. This can guide protein engineering efforts by identifying key amino acid residues to target for mutagenesis to improve catalytic efficiency and selectivity.

The table below lists some computational methods and their potential applications in the study of this compound.

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Geometry optimization, frequency calculations, reaction pathway analysis. | Stable conformations, transition state structures, reaction energetics, prediction of spectroscopic data. researchgate.netbiointerfaceresearch.com |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic excited states. | Prediction of UV-Vis absorption spectra. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions. | Understanding molecular stability and reactivity based on electronic structure. researchgate.net |

| Molecular Docking / QM/MM | Modeling enzyme-substrate complexes. | Identifying key interactions in the active site to guide enzyme engineering. |

Q & A

Q. How can researchers optimize the synthesis of (3S)-4-bromo-3-hydroxybutanoic acid to achieve high enantiomeric excess (ee)?

Methodological Answer:

- Catalytic Asymmetric Bromination : Use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to stereoselectively introduce the bromine atom. For example, Evans’ oxazaborolidine catalysts can induce asymmetry in hydroxylation/bromination steps .

- Reaction Monitoring : Employ chiral HPLC or polarimetry to track ee during synthesis. Adjust reaction parameters (temperature, solvent polarity, catalyst loading) iteratively to optimize stereocontrol.

- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance enantiopurity by selectively removing undesired stereoisomers .

Q. What analytical techniques are most reliable for characterizing the purity and stereochemistry of this compound?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers. Compare retention times with authentic standards .

- NMR Spectroscopy : Analyze - and -NMR coupling constants (e.g., -values for vicinal protons) to confirm stereochemistry. For example, the hydroxyl proton’s splitting pattern can indicate axial/equatorial configurations .

- Mass Spectrometry (HRMS) : Confirm molecular formula and rule out bromine loss during ionization (common in EI-MS; use ESI or MALDI for gentler analysis) .

Q. How should this compound be stored to prevent degradation during long-term experiments?

Methodological Answer:

- Temperature Control : Store at 2–8°C in airtight containers to minimize thermal decomposition or hydrolysis of the bromine substituent .

- Desiccation : Use silica gel or molecular sieves to avoid moisture-induced side reactions (e.g., esterification or lactone formation) .

- Light Protection : Amber vials or foil wrapping can prevent UV-induced radical bromine dissociation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Solvent Effects : Test reactivity in polar aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents. Steric hindrance from the hydroxyl group may reduce efficiency in bulky solvents .

- pH-Dependent Pathways : Adjust reaction pH to stabilize intermediates. Under acidic conditions, the hydroxyl group may protonate, reducing its electron-withdrawing effect and altering bromide leaving-group ability .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map transition states and identify steric/electronic barriers to substitution .

Q. How does the stereochemistry of this compound influence its utility as a chiral building block in natural product synthesis?

Methodological Answer:

- Retention of Configuration : Use Mitsunobu reactions to invert hydroxyl stereochemistry if required, preserving the bromine’s position for downstream coupling (e.g., Suzuki-Miyaura cross-coupling) .

- Biocatalytic Applications : Engineer enzymes (e.g., ketoreductases) to selectively reduce ketone intermediates derived from the acid, leveraging its chiral center for asymmetric transformations .

- Case Study : The (3S) configuration is critical for synthesizing β-lactam antibiotics, where stereochemical mismatches can render products biologically inactive .

Q. What experimental designs mitigate limitations when studying degradation pathways of this compound in environmental or biochemical systems?

Methodological Answer:

- Stabilization Protocols : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to samples to inhibit radical-mediated bromine loss .

- Isotopic Labeling : Synthesize - or -labeled analogs to track degradation products via LC-MS or NMR .

- Controlled Matrices : Simulate environmental conditions (e.g., sewage pH, microbial activity) in bioreactors to isolate degradation mechanisms from confounding variables .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported melting points or solubility data for this compound?

Methodological Answer:

- Purity Assessment : Verify compound purity via elemental analysis or DSC (Differential Scanning Calorimetry). Impurities (e.g., residual solvents) can depress melting points .

- Polymorphism Screening : Use X-ray crystallography to identify polymorphic forms, which may exhibit distinct physical properties .

- Standardized Protocols : Adopt OECD guidelines for solubility testing (e.g., shake-flask method) to ensure consistency across studies .

Applications in Mechanistic Studies

Q. What role does this compound play in probing enzymatic mechanisms involving hydroxyacid oxidoreductases?

Methodological Answer:

- Substrate Analog Studies : Use the bromine atom as a heavy atom label in X-ray crystallography to map enzyme active sites. Bromine’s electron density enhances resolution .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of - vs. -labeled substrates to identify rate-determining steps (e.g., proton transfer vs. C-Br cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.